![molecular formula C6H5BrN2 B2883349 4-Bromo-2-ethynyl-1-methyl-1H-imidazole CAS No. 1788106-34-2](/img/structure/B2883349.png)
4-Bromo-2-ethynyl-1-methyl-1H-imidazole
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Overview
Description
4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a chemical compound with the molecular formula C6H5BrN2. It has a molecular weight of 185.02 . The compound appears as a powder and is typically stored at 4 degrees Celsius .
Synthesis Analysis
Imidazoles, including this compound, can be synthesized through various methods. One such method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrN2/c1-3-6-8-5(7)4-9(6)2/h1,4H,2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Imidazoles are key components in a variety of applications, and their synthesis often involves the formation of bonds during the reaction . The reaction conditions are typically mild enough to include a variety of functional groups .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 185.02 . It is typically stored at 4 degrees Celsius .Mechanism of Action
4-Bromo-2-ethynyl-1-methyl-1H-imidazole inhibits protein synthesis by binding to the A-site of the ribosome and preventing the binding of aminoacyl-tRNA to the ribosome. This leads to the inhibition of peptide bond formation and ultimately the inhibition of protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a broad spectrum of activity against various bacterial strains, including both gram-positive and gram-negative bacteria. It has also been shown to inhibit the growth of cancer cells in vitro. However, this compound has not been extensively studied in vivo and its potential toxicity and side effects are not well understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in lab experiments is its potent inhibitory activity against protein synthesis. This makes it a valuable tool for investigating the mechanisms of protein synthesis inhibition and for studying the role of ribosomes in protein synthesis. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in vivo studies.
Future Directions
There are several potential future directions for research involving 4-Bromo-2-ethynyl-1-methyl-1H-imidazole. One area of interest is the development of new antibiotics based on the structure of this compound. Another potential direction is the investigation of the potential use of this compound as an anticancer agent. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound, as well as its potential use in vivo.
Synthesis Methods
4-Bromo-2-ethynyl-1-methyl-1H-imidazole can be synthesized through a multi-step procedure starting from 2-methylimidazole. The first step involves the reaction of 2-methylimidazole with propargyl bromide to form 2-ethynyl-1-methylimidazole. The second step involves the bromination of 2-ethynyl-1-methylimidazole with bromine to form this compound.
Scientific Research Applications
4-Bromo-2-ethynyl-1-methyl-1H-imidazole has been used in various scientific studies to investigate the mechanisms of protein synthesis inhibition. It has been found to be a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. This compound has been used to study the role of ribosomes in protein synthesis and to investigate the mechanisms of antibiotic resistance in bacteria.
properties
IUPAC Name |
4-bromo-2-ethynyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-3-6-8-5(7)4-9(6)2/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZNHLAIMKPTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C#C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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